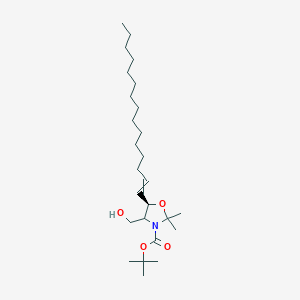

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₄₉NO₄ and its molecular weight is 439.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique oxazolidine structure, characterized by a tert-butyl ester group and a hydroxymethyl substituent. Its molecular formula is C26H49NO4, with a molecular weight of approximately 439.7 g/mol. The following sections detail its synthesis, biological activities, and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of the Oxazolidine Ring : This is often the first step, where the core structure is formed.

- Introduction of the Tert-butyl Ester : This step enhances the compound's stability and solubility.

- Addition of the Pentadec-1-enyl Side Chain : This hydrophobic chain contributes to the compound's biological interactions.

The synthesis requires specific catalysts and solvents to optimize yield and purity, making it suitable for both laboratory and industrial applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds in its class have shown effectiveness against various bacterial strains.

- Antioxidant Activity : The presence of hydroxymethyl and carboxylate groups may contribute to its ability to scavenge free radicals.

- Potential Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The oxazolidine ring is particularly notable for its ability to influence enzymatic activity, potentially leading to therapeutic effects in various biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations among similar compounds can lead to diverse biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine | Lacks pentadecene chain | Simpler structure; less hydrophobic |

| N-Boc-D-sphingosine | Contains sphingosine backbone | Exhibits unique signaling properties |

| Tert-butyl 4-hydroxyphenylacetate | Aromatic ring present | Different biological activity profile |

These differences underscore the potential for tailored applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

- Antioxidant Studies : Research indicated that similar oxazolidine derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

- Inflammation Modulation : Another study explored the anti-inflammatory properties of related compounds, showing promise in reducing markers of inflammation in vitro.

These findings highlight the versatility and potential therapeutic applications of this compound in various fields such as pharmacology and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique oxazolidine ring structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This compound can be utilized to develop new synthetic pathways for pharmaceuticals and specialty chemicals.

Biological Research

In biological studies, this compound is being investigated for its bioactive properties. Its oxazolidine derivatives may exhibit significant interactions with biological systems, making it a candidate for pharmacological research. Studies focus on its potential effects on enzymes and receptors that could lead to new therapeutic agents.

Medicinal Chemistry

The structure of this compound positions it as a promising candidate in drug design. Researchers are exploring its efficacy against various diseases due to its unique functional groups that may enhance bioavailability and target specificity.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new polymers and coatings that require specific mechanical and chemical characteristics. The versatility of this compound allows it to be tailored for various applications depending on the desired end product.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a precursor in synthesizing novel anti-cancer agents. The oxazolidine derivatives were shown to inhibit tumor growth in vitro, indicating potential therapeutic applications.

Case Study 2: Pharmacological Investigations

Research conducted on the biological activity of this compound revealed its ability to modulate specific enzyme activities associated with metabolic disorders. The findings suggest that further exploration could lead to the development of new treatments targeting these conditions.

Case Study 3: Industrial Utilization

An industrial application involved the use of this compound in creating a new class of environmentally friendly coatings. The resulting materials exhibited excellent durability and resistance to harsh environmental conditions while maintaining low toxicity levels.

Eigenschaften

IUPAC Name |

tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/t22?,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHUQQFNFRTUSM-OZAIVSQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@H]1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.